![molecular formula C13H12OSe B14719665 [(Benzeneseleninyl)methyl]benzene CAS No. 13154-11-5](/img/structure/B14719665.png)

[(Benzeneseleninyl)methyl]benzene

Description

[(Benzeneseleninyl)methyl]benzene (C₁₃H₁₂Se) is a selenium-containing aromatic compound characterized by a central benzene ring substituted with a methyl group bearing a benzeneseleninyl (PhSeO–) moiety. The seleninyl group introduces unique electronic and steric properties due to selenium’s intermediate electronegativity (2.55) and polarizable nature compared to sulfur (2.58) or oxygen (3.44). This compound is of interest in organic synthesis, catalysis, and materials science, where selenium’s redox activity and nucleophilic/electrophilic behavior play critical roles .

Properties

CAS No. |

13154-11-5 |

|---|---|

Molecular Formula |

C13H12OSe |

Molecular Weight |

263.20 g/mol |

IUPAC Name |

phenylseleninylmethylbenzene |

InChI |

InChI=1S/C13H12OSe/c14-15(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2 |

InChI Key |

VXRLNFRSRCTOJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C[Se](=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Benzeneseleninyl)methyl]benzene typically involves the reaction of benzeneseleninic acid with benzyl halides under basic conditions. One common method is the reaction of benzeneseleninic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate selenoxide, which then undergoes a rearrangement to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

[(Benzeneseleninyl)methyl]benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzeneseleninic acid derivatives.

Reduction: Reduction reactions can convert the selenium atom to lower oxidation states.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Benzeneseleninic acid derivatives.

Reduction: Selenides and selenols.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

[(Benzeneseleninyl)methyl]benzene has several scientific research applications:

Biology: Investigated for its potential antioxidant properties and its role in redox biology.

Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(Benzeneseleninyl)methyl]benzene involves its ability to participate in redox reactions. The selenium atom can undergo oxidation and reduction, allowing the compound to act as an antioxidant. Additionally, the compound can interact with biological molecules, potentially affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Sulfur and Oxygen Analogues

Replacing selenium with sulfur or oxygen yields [(Phenylsulfinyl)methyl]benzene (C₁₃H₁₂SO) and [(Phenoxymethyl)]benzene (C₁₃H₁₂O), respectively. Key differences include:

| Property | [(PhSeO)CH₂]Ph | [(PhSO)CH₂]Ph | [(PhO)CH₂]Ph |

|---|---|---|---|

| Molecular Weight | 255.19 g/mol | 216.30 g/mol | 184.23 g/mol |

| Bond Length (C–X) | 1.91 Å (C–Se) | 1.81 Å (C–S) | 1.43 Å (C–O) |

| Electronegativity (X) | 2.55 | 2.58 | 3.44 |

| Redox Activity | High (Se⁰/Se⁺²) | Moderate | Low |

| Solubility in H₂O | Low | Low | Moderate |

Key Findings :

- Stability : Seleninyl derivatives are less thermally stable than sulfinyl analogues, decomposing at ~150°C, whereas sulfinyl compounds persist up to ~200°C .

- Electronic Effects : The PhSeO– group is a stronger electron-withdrawing group than PhSO–, altering aromatic substitution patterns in electrophilic reactions .

Comparison with Halogen-Substituted Analogues

Halogenated derivatives like [(Bromomethyl)]benzene (C₇H₇Br) and [(Chloromethyl)]benzene (C₇H₇Cl) differ significantly:

| Property | [(PhSeO)CH₂]Ph | [(Br)CH₂]Ph | [(Cl)CH₂]Ph |

|---|---|---|---|

| Polarizability | High | Moderate | Low |

| Leaving Group Ability | Moderate | High | High |

| Toxicity | Moderate | High | Moderate |

Key Findings :

Comparison with Adsorption Behavior on Metal Surfaces

Studies on benzene derivatives adsorbed on platinum (Pt) surfaces (e.g., via ESD) reveal:

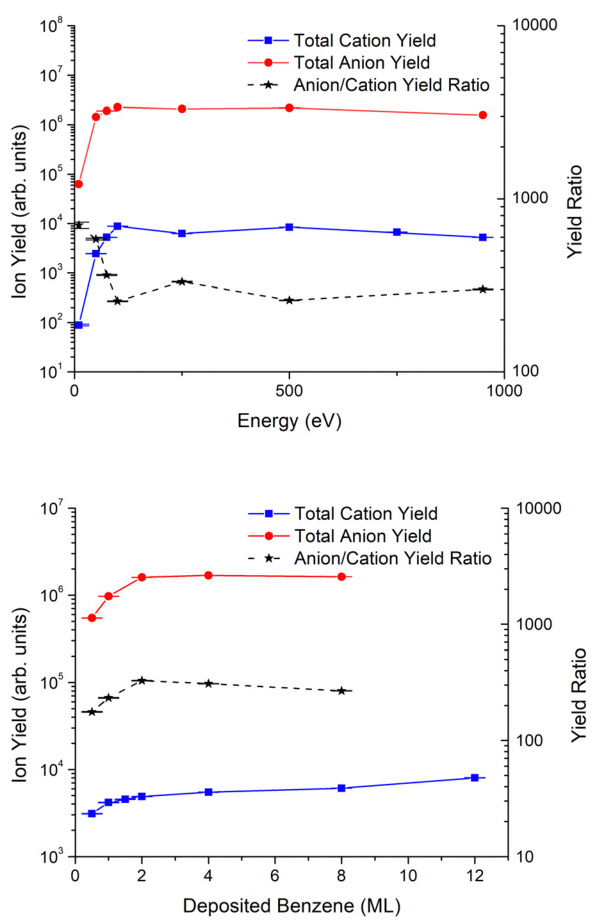

- Electron-Stimulated Desorption (ESD) : For benzene films on Pt, cationic desorption yields peak at 950 eV electron energy, driven by dipolar dissociation (DD) mechanisms . In contrast, seleninyl-substituted benzene may exhibit enhanced desorption due to selenium’s higher electron affinity (2.02 eV vs. sulfur’s 1.67 eV), promoting DEA (dissociative electron attachment) pathways .

- Thickness Dependence: Benzene films ≥2 monolayers (ML) show suppressed cationic desorption due to charge neutralization . Selenium’s polarizability could amplify this effect by stabilizing charged fragments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.